molecular formula C49H36N2 B14360003 1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene CAS No. 92674-23-2

1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene

Cat. No.: B14360003
CAS No.: 92674-23-2
M. Wt: 652.8 g/mol
InChI Key: ZEJCXTRETJJONS-UHFFFAOYSA-N
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Description

1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[44]nona-1,6,8-triene is a complex organic compound characterized by its unique spiro structure and multiple phenyl groups

Preparation Methods

The synthesis of 1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core spiro structure, followed by the introduction of phenyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Common reagents for substitution reactions include halogens and organometallic compounds, leading to the formation of various substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene involves its interaction with molecular targets through its phenyl groups and spiro structure. These interactions can affect various molecular pathways, leading to changes in biological activity or material properties. The specific pathways involved depend on the context of its application, such as binding to enzymes or receptors in biological systems.

Comparison with Similar Compounds

1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene can be compared with other similar compounds, such as:

    1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-diene: Similar structure but with different electronic properties due to the presence of double bonds.

    1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-tetraene: Another similar compound with additional double bonds, leading to different reactivity and applications. The uniqueness of this compound lies in its specific spiro structure and the arrangement of phenyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

92674-23-2

Molecular Formula

C49H36N2

Molecular Weight

652.8 g/mol

IUPAC Name

1,2,4,6,7,8,9-heptakis-phenyl-2,3-diazaspiro[4.4]nona-3,6,8-triene

InChI

InChI=1S/C49H36N2/c1-8-22-36(23-9-1)43-44(37-24-10-2-11-25-37)46(39-28-14-4-15-29-39)49(45(43)38-26-12-3-13-27-38)47(40-30-16-5-17-31-40)50-51(42-34-20-7-21-35-42)48(49)41-32-18-6-19-33-41/h1-35,48H

InChI Key

ZEJCXTRETJJONS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3(C(=C(C(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C(=NN2C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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